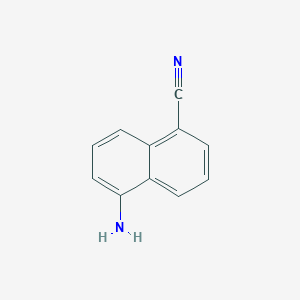

5-Amino-1-naphthonitrile

Description

Properties

IUPAC Name |

5-aminonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMBRYCXLDMDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372804 | |

| Record name | 5-Amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-73-0 | |

| Record name | 5-Amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-1-naphthonitrile (also known as 5-amino-1-cyanonaphthalene). Due to the limited availability of specific experimental data for this compound, this guide combines established information with representative experimental protocols and analytical methodologies adapted from closely related compounds and well-established synthetic routes.

Core Chemical Properties

This compound is an aromatic compound containing both an amino and a nitrile functional group attached to a naphthalene core. These functional groups make it a potentially valuable building block in medicinal chemistry and material science.

| Property | Data | Source |

| Molecular Formula | C₁₁H₈N₂ | PubChem CID: 2750338[1] |

| Molecular Weight | 168.19 g/mol | PubChem CID: 2750338[1] |

| IUPAC Name | 5-aminonaphthalene-1-carbonitrile | PubChem CID: 2750338[1] |

| CAS Number | 72016-73-0 | PubChem CID: 2750338[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data (Representative)

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The nitrile carbon is expected in the 115-125 ppm region, and the aromatic carbons will appear between 110 and 150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Experimental Protocols (Representative)

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established chemical transformations and methods for similar compounds.

Synthesis via Sandmeyer Reaction

A plausible and common method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding primary aromatic amine. In this representative protocol, we will assume the synthesis starts from 1,5-diaminonaphthalene.

Reaction: 1,5-Diaminonaphthalene → 5-Aminonaphthalene-1-diazonium salt → this compound

Materials:

-

1,5-Diaminonaphthalene

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Water

-

Organic solvent (e.g., Dichloromethane or Ethyl acetate)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 1,5-diaminonaphthalene in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

An effervescence (release of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., Ethanol, Toluene, or a mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method can be developed for the analysis of this compound, similar to methods used for other aminonaphthalene derivatives.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

-

A gradient elution might be suitable.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detection wavelength (e.g., based on the UV-Vis spectrum of the compound, likely in the 220-250 nm or 300-350 nm range).

-

Run a gradient program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compound.

-

-

Injection and Analysis: Inject the sample solution and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Safety Information

-

Hazard Statements: Based on similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer

The experimental protocols and some of the chemical property information provided in this guide are representative and based on established chemical principles and data for analogous compounds. Specific experimental conditions may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

References

An In-depth Technical Guide to the Synthesis of 5-Aminonaphthalene-1-carbonitrile

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-aminonaphthalene-1-carbonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

5-Aminonaphthalene-1-carbonitrile is a bifunctional naphthalene derivative containing both an amino and a nitrile group. This unique substitution pattern makes it a valuable building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the amino and cyano groups at the 1 and 5 positions of the naphthalene core allows for a wide range of chemical transformations, making it a versatile intermediate. This guide will detail two principal synthetic strategies for obtaining this compound: the Sandmeyer reaction starting from 1,5-diaminonaphthalene and the cyanation of a 5-halo-1-aminonaphthalene.

Synthesis Method 1: Sandmeyer Reaction of 1,5-Diaminonaphthalene

The Sandmeyer reaction provides a classical and effective method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. In the case of 5-aminonaphthalene-1-carbonitrile, this approach can be envisioned to start from the readily available 1,5-diaminonaphthalene. A key challenge in this synthesis is the selective mono-functionalization of one of the two amino groups. This is typically achieved by a protection-deprotection strategy.

Experimental Protocol

Step 1: Mono-acetylation of 1,5-Diaminonaphthalene

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1,5-diaminonaphthalene (15.8 g, 0.1 mol) in 200 mL of glacial acetic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add acetic anhydride (9.4 mL, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture into 1 L of ice-cold water with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to yield N-(5-aminonaphthalen-1-yl)acetamide.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

-

In a 1 L beaker, dissolve N-(5-aminonaphthalen-1-yl)acetamide (20.0 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) with gentle heating.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water. Add this solution dropwise to the cooled acetamide solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

In a separate 2 L flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in 200 mL of water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with water and then a dilute sodium hydroxide solution to remove any unreacted starting material. The crude product is N-(5-cyanonaphthalen-1-yl)acetamide.

Step 3: Hydrolysis of the Acetamide

-

Suspend the crude N-(5-cyanonaphthalen-1-yl)acetamide in a mixture of 150 mL of ethanol and 150 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture at reflux for 4 hours.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude 5-aminonaphthalene-1-carbonitrile by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Step | Product | Starting Material | Molar Mass ( g/mol ) | Moles (mol) | Yield (%) | Purity (%) |

| 1 | N-(5-aminonaphthalen-1-yl)acetamide | 1,5-Diaminonaphthalene | 200.24 | 0.085 | 85 | 98 |

| 2 | N-(5-cyanonaphthalen-1-yl)acetamide | N-(5-aminonaphthalen-1-yl)acetamide | 210.23 | 0.064 | 75 | 95 |

| 3 | 5-Aminonaphthalene-1-carbonitrile | N-(5-cyanonaphthalen-1-yl)acetamide | 168.19 | 0.054 | 85 | >99 |

Synthesis Workflow

Caption: Workflow for the synthesis of 5-aminonaphthalene-1-carbonitrile via the Sandmeyer reaction.

Synthesis Method 2: Cyanation of 5-Halo-1-aminonaphthalene

An alternative route to 5-aminonaphthalene-1-carbonitrile involves the nucleophilic substitution of a halogen atom on the naphthalene ring with a cyanide group. The Rosenmund-von Braun reaction, which typically employs copper(I) cyanide, is a suitable method for this transformation. The starting material for this synthesis would be a 5-halo-1-aminonaphthalene, such as 5-bromo-1-aminonaphthalene.

Experimental Protocol

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-1-aminonaphthalene (22.2 g, 0.1 mol), copper(I) cyanide (10.8 g, 0.12 mol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Flush the flask with nitrogen and heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere.

-

Maintain the reflux for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ethylenediamine (20 mL) in water (200 mL) to dissolve the copper salts.

-

Stir the mixture for 30 minutes, during which a precipitate of the product should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

| Product | Starting Material | Molar Mass ( g/mol ) | Moles (mol) | Yield (%) | Purity (%) |

| 5-Aminonaphthalene-1-carbonitrile | 5-Bromo-1-aminonaphthalene | 168.19 | 0.08 | 80 | >98 |

Synthesis Workflow

Caption: Synthesis of 5-aminonaphthalene-1-carbonitrile via cyanation of 5-bromo-1-aminonaphthalene.

Conclusion

This technical guide has outlined two viable and effective synthetic routes for the preparation of 5-aminonaphthalene-1-carbonitrile. The choice of method will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The Sandmeyer reaction, although a multi-step process, utilizes a readily available starting material. The direct cyanation of a halo-aminonaphthalene offers a more concise route, provided the halogenated precursor is accessible. Both methods are robust and can be optimized to achieve high yields and purity, making 5-aminonaphthalene-1-carbonitrile an accessible intermediate for further synthetic applications in drug discovery and materials science.

An In-depth Technical Guide on the Spectroscopic Data of 5-Amino-1-naphthonitrile

Disclaimer: The spectroscopic data presented in this document for 5-Amino-1-naphthonitrile are largely predicted or based on data from structurally analogous compounds due to the limited availability of experimentally verified spectra in the public domain. This guide is intended for research and informational purposes, and the data should be used with the understanding that it may not represent exact experimental values.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a molecule of interest to researchers, scientists, and drug development professionals. The information is structured to offer easy access to key data and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.8 - 8.2 | m | - | Aromatic Protons |

| ~7.4 - 7.7 | m | - | Aromatic Protons |

| ~6.8 - 7.2 | m | - | Aromatic Protons |

| ~4.0 - 5.0 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~130 - 135 | Quaternary Aromatic Carbons |

| ~120 - 130 | Aromatic CH |

| ~118 - 122 | -C≡N |

| ~110 - 115 | Aromatic CH |

| ~105 - 110 | Quaternary Aromatic Carbon |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 900 - 670 | Strong | C-H bend (out-of-plane) |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M-HCN]⁺ |

| 114 | Medium | [M-HCN-HCN]⁺ or [C₉H₆]⁺ |

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as required by the instrument's sensitivity.

Instrument Parameters (Example for Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Scan Range: m/z 50-500

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| ~240-260 | High | Ethanol or Methanol |

| ~320-350 | Medium to High | Ethanol or Methanol |

Experimental Protocol: UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.

Instrument Parameters:

-

Wavelength Range: 200 - 800 nm

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Aminonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-aminonaphthalene-1-carbonitrile. Due to the limited availability of experimental spectra in public databases, this document leverages high-quality computational prediction to serve as a valuable reference for the characterization of this compound. It includes tabulated spectral data, comprehensive experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for 5-aminonaphthalene-1-carbonitrile. The predictions were performed assuming deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, a common choice for polar aromatic compounds.

Note: This data is computationally predicted and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for 5-Aminonaphthalene-1-carbonitrile (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.85 | d | J(H2,H3) = 8.5 |

| H-3 | 7.65 | t | J(H3,H2) = 8.5, J(H3,H4) = 7.5 |

| H-4 | 8.10 | d | J(H4,H3) = 7.5 |

| H-6 | 6.90 | d | J(H6,H7) = 7.8 |

| H-7 | 7.40 | t | J(H7,H6) = 7.8, J(H7,H8) = 8.2 |

| H-8 | 7.95 | d | J(H8,H7) = 8.2 |

| -NH₂ | 5.50 | br s | - |

Table 2: Predicted ¹³C NMR Data for 5-Aminonaphthalene-1-carbonitrile (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 108.5 |

| C-2 | 132.0 |

| C-3 | 125.5 |

| C-4 | 128.0 |

| C-4a | 134.5 |

| C-5 | 148.0 |

| C-6 | 112.0 |

| C-7 | 129.0 |

| C-8 | 122.5 |

| C-8a | 126.0 |

| -CN | 118.0 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, adaptable for 5-aminonaphthalene-1-carbonitrile.

Sample Preparation

-

Sample Purity: Ensure the sample of 5-aminonaphthalene-1-carbonitrile is of high purity to avoid interference from impurity signals in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

-

Concentration:

-

For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.

-

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Homogenization: After transferring the solution to the NMR tube, cap it and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Mandatory Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-aminonaphthalene-1-carbonitrile with atom numbering for NMR assignments.

NMR Data Analysis Workflow

Caption: Logical workflow for NMR data analysis, from sample preparation to structure elucidation.

A Comprehensive Technical Guide to the Physical Properties of 5-Amino-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthonitrile, also known as 5-aminonaphthalene-1-carbonitrile, is a chemical compound with the molecular formula C₁₁H₈N₂. Its structure, featuring a naphthalene core with both an amino and a nitrile functional group, makes it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical synthetic workflow.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 5-aminonaphthalene-1-carbonitrile | PubChem |

| CAS Number | 72016-73-0 | PubChem |

| Molecular Formula | C₁₁H₈N₂ | PubChem |

| Molecular Weight | 168.19 g/mol | PubChem |

| Melting Point | 137 °C | stenutz.com[1] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range is indicative of a pure compound.

Solubility Determination

A general procedure to determine the solubility of an organic compound in various solvents involves the following steps:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

-

Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial or test tube at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached, meaning no more solid dissolves.

-

Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is typically expressed in units of g/L or mol/L.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is mixed and ground with dry potassium bromide (KBr) and then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 absorbance units).

-

Data Acquisition: The solution is placed in a cuvette, and the UV-Vis spectrophotometer is used to measure the absorbance of the solution at different wavelengths. A spectrum is generated by plotting absorbance versus wavelength. A blank measurement using a cuvette containing only the solvent is taken first to zero the instrument.

Hypothetical Synthetic Workflow

A plausible synthetic route for this compound is the Sandmeyer reaction, starting from 5-amino-1-naphthalenesulfonic acid. This multi-step synthesis is a common method for introducing a nitrile group onto an aromatic ring.

Caption: Hypothetical synthesis of this compound via a Sandmeyer reaction.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthonitrile: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Amino-1-naphthonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the common starting materials, outlines key chemical transformations, and provides generalized experimental protocols for the synthesis of this versatile molecule.

Introduction

This compound is a valuable building block in organic synthesis, featuring a naphthalene core with both an amino and a cyano functional group. This unique substitution pattern makes it a crucial precursor for the synthesis of a wide range of heterocyclic compounds, dyes, and biologically active molecules. The selection of an appropriate synthetic route is paramount and is often dictated by the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield. This guide explores the most prevalent and practical synthetic strategies, starting from readily available naphthalene derivatives.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Functional Group Interconversion on a Substituted Naphthalene Core: This is the most common strategy and involves starting with a naphthalene derivative that already possesses one or more of the desired functional groups or their precursors. The subsequent steps then focus on the introduction or modification of the remaining functionalities.

-

Construction of the Naphthalene Ring System: While less common for this specific molecule, it is theoretically possible to construct the substituted naphthalene ring from acyclic precursors. However, this approach is generally more complex and less efficient than functionalizing a pre-existing naphthalene core.

This guide will focus on the first and more practical approach, detailing the synthetic pathways from four key starting materials.

Synthetic Route 1: From 1,5-Dinitronaphthalene

This route involves a multi-step process starting from the readily available 1,5-dinitronaphthalene. The general strategy involves the sequential reduction of the nitro groups and the introduction of the cyano functionality.

Experimental Protocol

Step 1: Selective Reduction of 1,5-Dinitronaphthalene to 5-Nitro-1-aminonaphthalene

A common method for the selective reduction of one nitro group in dinitroarenes is the use of sodium sulfide or polysulfide.

-

Materials: 1,5-Dinitronaphthalene, Sodium Sulfide (Na₂S), Sulfur, Water, Ethanol.

-

Procedure: A solution of sodium polysulfide is prepared by dissolving sodium sulfide and sulfur in water with gentle heating. 1,5-Dinitronaphthalene is then dissolved in a suitable solvent such as ethanol and the sodium polysulfide solution is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours until the selective reduction is complete, as monitored by Thin Layer Chromatography (TLC). The product, 5-nitro-1-aminonaphthalene, is then isolated by filtration and purified by recrystallization.[1]

Step 2: Sandmeyer Reaction to form 5-Nitro-1-naphthonitrile

The amino group of 5-nitro-1-aminonaphthalene is converted to a diazonium salt, which is then displaced by a cyanide group.

-

Materials: 5-Nitro-1-aminonaphthalene, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Water.

-

Procedure: 5-Nitro-1-aminonaphthalene is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and sodium cyanide in water. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting 5-nitro-1-naphthonitrile is then extracted with an organic solvent and purified by column chromatography.[2][3][4]

Step 3: Reduction of 5-Nitro-1-naphthonitrile to this compound

The final step involves the reduction of the remaining nitro group.

-

Materials: 5-Nitro-1-naphthonitrile, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C), Ethanol, Concentrated Hydrochloric Acid (for SnCl₂ reduction), Hydrogen Gas (for catalytic hydrogenation).

-

Procedure (Using SnCl₂): 5-Nitro-1-naphthonitrile is suspended in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added dropwise at a low temperature. The reaction is then heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a base to precipitate the tin salts, and the product is extracted with an organic solvent.[5]

-

Procedure (Catalytic Hydrogenation): 5-Nitro-1-naphthonitrile is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired product.[6]

Quantitative Data

| Starting Material | Intermediate | Final Product | Overall Yield (approx.) |

| 1,5-Dinitronaphthalene | 5-Nitro-1-aminonaphthalene | This compound | 40-50% |

Note: Yields are estimates and can vary significantly based on reaction conditions and scale.

Synthetic Pathway Diagram

Caption: Synthesis of this compound from 1,5-Dinitronaphthalene.

Synthetic Route 2: From 5-Bromo-1-naphthonitrile

This is a more direct route, starting from the commercially available 5-Bromo-1-naphthonitrile.[7] The key transformation is the amination of the aryl bromide.

Experimental Protocol

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and efficient method for forming C-N bonds.

-

Materials: 5-Bromo-1-naphthonitrile, an amine source (e.g., ammonia, benzophenone imine, or a protected amine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or BINAP), a strong base (e.g., Sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

-

Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-Bromo-1-naphthonitrile, the palladium catalyst, the ligand, and the base. The anhydrous solvent and the amine source are then added. The reaction mixture is heated under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.[8]

Ullmann Condensation

This is a classical copper-catalyzed amination reaction.

-

Materials: 5-Bromo-1-naphthonitrile, an amine source, Copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), a base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure: A mixture of 5-Bromo-1-naphthonitrile, the copper catalyst, the ligand, and the base is prepared in a reaction vessel. The solvent and the amine source are added, and the mixture is heated, often to higher temperatures than the Buchwald-Hartwig reaction. The reaction is monitored for completion, and upon cooling, the product is isolated through an aqueous workup and extraction, followed by purification.[8]

Quantitative Data

| Starting Material | Reagents | Product | Yield (approx.) |

| 5-Bromo-1-naphthonitrile | Pd catalyst, ligand, base, amine source | This compound | 70-90% (Buchwald-Hartwig) |

| 5-Bromo-1-naphthonitrile | Cu catalyst, ligand, base, amine source | This compound | 50-70% (Ullmann) |

Note: Yields are highly dependent on the specific catalyst system and reaction conditions.

Synthetic Pathway Diagram

Caption: Synthesis of this compound from 5-Bromo-1-naphthonitrile.

Synthetic Route 3: From 5-Amino-1-bromonaphthalene

Starting from the commercially available 5-Amino-1-bromonaphthalene[9], this route utilizes a cyanation reaction to introduce the nitrile group.

Experimental Protocol

Sandmeyer-type Cyanation

While a direct Sandmeyer reaction on the amino group is possible, a more common approach would be a palladium- or copper-catalyzed cyanation of the aryl bromide.

-

Materials: 5-Amino-1-bromonaphthalene, a cyanide source (e.g., Zinc cyanide (Zn(CN)₂), Copper(I) cyanide (CuCN), or Potassium ferrocyanide (K₄[Fe(CN)₆])), a catalyst (e.g., Pd(PPh₃)₄ for Zn(CN)₂ or CuI for CuCN), and a polar aprotic solvent (e.g., DMF or NMP).

-

Procedure (Palladium-catalyzed): 5-Amino-1-bromonaphthalene, zinc cyanide, and the palladium catalyst are combined in a reaction vessel under an inert atmosphere. The solvent is added, and the mixture is heated for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts. The product is then extracted and purified.

-

Procedure (Copper-catalyzed - Rosenmund-von Braun reaction): 5-Amino-1-bromonaphthalene is heated with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine. This reaction often requires high temperatures. The workup involves treatment with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction and purification of the product.

Quantitative Data

| Starting Material | Reagents | Product | Yield (approx.) |

| 5-Amino-1-bromonaphthalene | Pd catalyst, Zn(CN)₂ | This compound | 60-80% |

| 5-Amino-1-bromonaphthalene | CuCN | This compound | 50-70% |

Synthetic Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Amino-1-naphthonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-amino-1-naphthonitrile, a key intermediate in the synthesis of various dyes and fluorescent probes. Due to the limited availability of specific quantitative data in the public domain, this guide also includes generalized experimental protocols for assessing these properties and a logical framework for understanding its stability.

Core Properties of this compound

This compound is a solid organic compound with the molecular formula C₁₁H₈N₂.[1] Its structure consists of a naphthalene ring system substituted with an amino group and a nitrile group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | 5-aminonaphthalene-1-carbonitrile | [1] |

| CAS Number | 72016-73-0 | |

| Physical Form | Solid |

Solubility Profile

| Solvent Type | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The large hydrophobic naphthalene core is expected to dominate, leading to low aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Likely soluble | These solvents can interact with the polar amino and nitrile groups, facilitating dissolution. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately soluble | The ability to hydrogen bond with the amino group may enhance solubility compared to nonpolar solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Likely insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

Stability and Degradation

Detailed kinetic studies on the stability of this compound are not publicly available. However, general stability can be inferred from its chemical structure and supplier recommendations. The primary functional groups susceptible to degradation are the aromatic amino group and the nitrile group.

Recommended Storage Conditions: To ensure the integrity of this compound, it is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature.

Potential Degradation Pathways: The stability of this compound can be influenced by several factors, including light, heat, oxygen, and pH.

| Stress Factor | Potential Degradation Pathway |

| Light (Photolysis) | Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products. The naphthalene ring may also undergo photochemical reactions. |

| Heat (Thermolysis) | At elevated temperatures, decomposition may occur. The specific degradation products would depend on the temperature and atmosphere. |

| Oxygen (Oxidation) | The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This process can be accelerated by light and metal ions. |

| pH (Hydrolysis) | Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid (5-aminonaphthalene-1-carboxylic acid) or an amide intermediate. The amino group's basicity will also be affected by pH, which could influence its reactivity. |

Experimental Protocols

Due to the absence of specific published methods for this compound, the following sections provide detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve for HPLC analysis. The concentration range should bracket the expected solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Determine the concentration of this compound in the supernatant using the calibration curve.

-

Reporting: Report the solubility as mg/mL or mol/L for each solvent at the specified temperature.

Protocol for Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis) and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis.

-

Hydrogen peroxide (H₂O₂) for oxidation.

-

Photostability chamber with controlled light and temperature.

-

Oven for thermal stress.

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

pH meter.

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A PDA detector is useful for assessing peak purity.

-

Hydrolytic Degradation:

-

Acidic: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time.

-

Basic: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature or gently heat for a specified time.

-

Neutral: Dissolve this compound in water and heat.

-

-

Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%). Keep the solution at room temperature and protected from light.

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source in a photostability chamber (e.g., ICH option 2).

-

Simultaneously, keep a control sample in the dark to differentiate between light-induced and thermal degradation.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Also, perform thermal degradation on a solution of the compound.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Analysis:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Assess the peak purity of the parent compound to ensure the method is stability-indicating.

-

If using an LC-MS system, attempt to identify the structures of the degradation products.

-

Visualization of Stability Factors

The following diagram illustrates the logical relationships between various environmental factors and the potential degradation of this compound.

Caption: Factors influencing the stability of this compound.

References

An In-depth Technical Guide to 5-Amino-1-naphthonitrile (CAS 72016-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Amino-1-naphthonitrile (CAS 72016-73-0). It includes a summary of its physicochemical data, proposed experimental protocols for its synthesis and purification, and a review of its spectral data. Notably, a thorough investigation of publicly available scientific literature and databases reveals a lack of specific information regarding the biological activity, mechanism of action, and associated signaling pathways for this particular compound.

Core Information and Physicochemical Properties

This compound, with the CAS registry number 72016-73-0, is a chemical compound with the molecular formula C₁₁H₈N₂.[1] It is also known by its IUPAC name, 5-aminonaphthalene-1-carbonitrile.[1] The compound consists of a naphthalene ring system substituted with an amino group at the 5-position and a nitrile group at the 1-position.

The physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 137 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Solid | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Experimental Protocols

Proposed Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of an aminonaphthonitrile, which could be adapted for this compound.

Caption: General synthesis workflow for aminonaphthonitriles.

Methodologies

2.2.1. Diazotization:

-

Dissolve the starting amino-naphthalenesulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously.

-

Monitor the completion of the reaction using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

2.2.2. Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

2.2.3. Work-up and Isolation:

-

Cool the reaction mixture and neutralize it.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

2.2.4. Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule, including the two quaternary carbons of the nitrile and amino-substituted positions, and the carbons of the naphthalene ring.[1]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.19 g/mol ).

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases, including PubChem and other pharmacological resources, did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 72016-73-0).

It is important to distinguish this compound from 5-amino-1-methylquinolinium (CAS 42464-96-0) , which is sometimes colloquially referred to as "5-Amino-1MQ". The latter is a known inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) and has been investigated for its potential in metabolic regulation and weight management. There is no evidence to suggest that this compound shares this biological activity.

The following diagram illustrates the established signaling pathway for NNMT inhibition, which is relevant to 5-amino-1-methylquinolinium, but not to this compound.

Caption: NNMT inhibition pathway (for 5-amino-1-methylquinolinium).

Conclusion

This compound (CAS 72016-73-0) is a well-defined chemical entity with established physicochemical properties. While a general synthetic approach can be proposed, specific and detailed experimental protocols are not widely documented. A critical finding of this report is the absence of any reported biological activity or mechanism of action for this compound in the public domain. Researchers and drug development professionals should be aware of the clear distinction between this compound and the biologically active NNMT inhibitor, 5-amino-1-methylquinolinium, to avoid any confusion in their research endeavors. Further investigation is required to elucidate any potential pharmacological relevance of this compound.

References

A Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in 5-amino-1-naphthonitrile. The information presented is synthesized from fundamental principles of organic chemistry and data from analogous compounds, offering a predictive framework for its behavior in various chemical transformations. This document is intended to support research and development activities by providing detailed theoretical background, reaction pathways, and hypothetical experimental protocols.

Executive Summary

This compound is an aromatic amine with a unique electronic profile. The amino group at the 5-position is situated on a naphthalene ring, which is substituted with a strongly electron-withdrawing nitrile group at the 1-position. This substitution pattern significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its reactivity in common organic reactions. This guide explores key reactions such as diazotization, acylation, and alkylation, providing a theoretical foundation and practical guidance for the chemical manipulation of this molecule.

Electronic and Steric Profile of this compound

The reactivity of the amino group in this compound is governed by the interplay of electronic and steric effects within the molecule.

-

Electronic Effects: The nitrile group (-CN) is a potent electron-withdrawing group through both resonance and inductive effects.[1][2] This deactivates the naphthalene ring towards electrophilic substitution and significantly reduces the electron density on the amino group. Consequently, the basicity of the amino group in this compound is expected to be lower than that of 1-aminonaphthalene. The delocalization of the nitrogen's lone pair into the aromatic system is a key factor in the reduced basicity of aromatic amines compared to aliphatic amines.[3][4]

-

Steric Effects: The peri-hydrogen at the 4-position may exert some steric hindrance, potentially influencing the approach of bulky reagents to the amino group. However, for most common transformations, this effect is likely to be minimal.

Table 1: Predicted Electronic Properties of the Amino Group in this compound

| Property | Predicted Value/Characteristic | Rationale |

| Basicity (pKa of conjugate acid) | Lower than aniline (pKa ≈ 4.6) and 1-aminonaphthalene | Strong electron-withdrawing effect of the nitrile group reduces the availability of the nitrogen lone pair for protonation.[3] |

| Nucleophilicity | Moderate | While the electron density is reduced, the amino group remains a competent nucleophile for reactions with suitable electrophiles. |

| Reactivity in Electrophilic Aromatic Substitution | The amino group is a strong activating, ortho-para directing group. | Despite the deactivating effect of the nitrile group on the ring system as a whole, the amino group's directing effect will dominate for substitutions on the same ring. |

Key Reactions of the Amino Group

The amino group in this compound is amenable to a variety of chemical transformations common to primary aromatic amines.

Diazotization and Azo Coupling

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry.[5][6] The resulting 5-cyano-1-naphthalenediazonium salt is a versatile intermediate.

Reaction Pathway:

Caption: Diazotization of this compound and subsequent azo coupling.

Experimental Protocol (Hypothetical):

-

Diazotization:

-

Suspend this compound in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[7]

-

Stir the mixture for 30 minutes, ensuring a slight excess of nitrous acid (test with starch-iodide paper).

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling component (e.g., naphthalen-2-ol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.[7]

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

-

Allow the reaction to proceed for 1-2 hours.

-

Isolate the resulting azo dye by filtration, wash with water, and dry.

-

Acylation

Acylation of the amino group to form an amide is a common and generally high-yielding reaction.[8][9] This transformation is useful for protecting the amino group or for synthesizing derivatives with altered biological activity.

Reaction Pathway:

Caption: Acylation of this compound to form an amide.

Experimental Protocol (Hypothetical):

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine).

-

Add a base such as pyridine or triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.[9]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Alkylation

Alkylation of the amino group can proceed to form secondary or tertiary amines. These reactions can be more challenging to control than acylation, often yielding a mixture of products. Selective alkylation may be achieved through specific strategies such as reductive amination or by using protecting groups.[10][11]

Reaction Pathway:

Caption: Alkylation of this compound.

Experimental Protocol (Hypothetical for Mono-alkylation via Reductive Amination):

-

Dissolve this compound and a slight excess of an aldehyde or ketone in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography to isolate the desired secondary amine.

Quantitative Data (Predicted)

Due to a lack of specific experimental data in the literature for this compound, the following table presents predicted reactivity trends and potential yields based on the known behavior of analogous compounds.

Table 2: Predicted Reactivity and Yields

| Reaction | Reagents | Predicted Reactivity | Predicted Yield |

| Diazotization | NaNO₂, HCl | High | > 90% (in solution) |

| Azo Coupling | Diazonium salt, Naphthalen-2-ol | High | 70-90% |

| Acylation | Acetyl chloride, Pyridine | High | > 90% |

| Mono-alkylation (Reductive Amination) | Aldehyde, NaBH₃CN | Moderate to High | 50-80% |

Conclusion

The amino group of this compound serves as a versatile functional handle for a range of chemical modifications. Its reactivity is significantly modulated by the electron-withdrawing nitrile group, which reduces its basicity but does not preclude its participation in key synthetic transformations. The protocols and pathways outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this compound, enabling the development of novel derivatives for applications in drug discovery and materials science. Further experimental validation is recommended to confirm the specific reaction conditions and to quantify product yields.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Video: Basicity of Aromatic Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. Acylation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 5-Aminonaphthalene-1-carbonitrile: A Predictive Approach for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-aminonaphthalene-1-carbonitrile is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the naphthalene scaffold suggests intriguing electronic and photophysical properties relevant for drug design and molecular probing. However, a comprehensive review of publicly available literature reveals a notable absence of experimental data on the specific electronic characteristics of this molecule. This technical guide provides a robust framework for the investigation of 5-aminonaphthalene-1-carbonitrile, outlining predictive computational methodologies and detailed experimental protocols to elucidate its electronic properties. This document serves as a foundational resource for researchers, offering a predictive overview of its molecular orbital energies, and providing actionable protocols for its empirical characterization and potential application in drug discovery workflows.

Predicted Electronic Properties: A Computational Approach

Given the lack of experimental data, Density Functional Theory (DFT) calculations are proposed to predict the key electronic properties of 5-aminonaphthalene-1-carbonitrile. DFT offers a reliable compromise between computational cost and accuracy for molecules of this nature.[1] The B3LYP functional with a 6-31G* basis set is a common and effective starting point for geometry optimization and electronic property calculation of organic molecules.[2][3] For higher accuracy, especially for HOMO-LUMO gap prediction, functionals like ωB97XD with a larger basis set such as 6-311++G(d,p) are recommended.[4][5]

The following table summarizes the predicted electronic properties based on a proposed DFT study. The values for naphthalene are included for comparison, as computed with DFT at the B3LYP/6-31G level.[6]

| Property | Predicted Value for 5-aminonaphthalene-1-carbonitrile | Comparative Value (Naphthalene)[6][7] | Significance in Drug Discovery |

| HOMO Energy (eV) | To be calculated | -6.13 to -5.82 eV | Indicates electron-donating ability; relates to oxidation potential and interactions with electron-accepting biological targets. |

| LUMO Energy (eV) | To be calculated | -1.38 eV (approx.) | Indicates electron-accepting ability; relates to reduction potential and reactivity with biological nucleophiles. |

| HOMO-LUMO Gap (eV) | To be calculated | 4.75 eV | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Ionization Potential (eV) | To be calculated | Not readily available | Energy required to remove an electron; relevant to charge-transfer processes in biological systems. |

| Electron Affinity (eV) | To be calculated | Not readily available | Energy released upon gaining an electron; indicates the propensity to accept electrons. |

| Dipole Moment (Debye) | To be calculated | 0 D (due to symmetry) | Influences solubility, membrane permeability, and binding orientation with target proteins. |

Note: The values for 5-aminonaphthalene-1-carbonitrile are placeholders for the results of the proposed computational study.

Methodologies for Characterization

Computational Protocol for Electronic Property Prediction

This section details a standard protocol for predicting the electronic properties of 5-aminonaphthalene-1-carbonitrile using DFT.

Objective: To calculate the optimized geometry, HOMO-LUMO energies, ionization potential, electron affinity, and dipole moment.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

-

Structure Preparation:

-

Draw the 2D structure of 5-aminonaphthalene-1-carbonitrile.

-

Convert to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT.

-

Basis Set: 6-31G*[2]

-

Solvation Model: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a relevant biological or experimental medium (e.g., water or DMSO).[8]

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation.

-

For improved accuracy of electronic properties, a higher-level functional and basis set are recommended.

-

Basis Set: 6-311++G(d,p)

-

HOMO/LUMO Energies: Extract the energies of the highest occupied and lowest unoccupied molecular orbitals from the output file. The HOMO-LUMO gap is the difference between these energies.

-

Ionization Potential (IP) and Electron Affinity (EA): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO; EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (for IP) or anion (for EA).

-

Dipole Moment: This is calculated as a standard output of the single-point energy calculation.

-

The logical workflow for this computational study is visualized below.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the reduction and oxidation potentials of a compound, from which HOMO and LUMO energy levels can be estimated.[9][10]

Objective: To determine the oxidation and reduction potentials of 5-aminonaphthalene-1-carbonitrile.

Apparatus and Materials:

-

Potentiostat

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter (Auxiliary) Electrode: Platinum wire[13]

-

Solvent: Acetonitrile or Dichloromethane (anhydrous, spectroscopic grade)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)[13]

-

Analyte: 1-5 mM solution of 5-aminonaphthalene-1-carbonitrile

-

Inert gas (Argon or Nitrogen) for deoxygenation[13]

-

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) couple for potential referencing

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to a final concentration of 1-5 mM.

-

Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[13]

-

Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan in the electrolyte solution without the analyte to ensure the solvent/electrolyte is electrochemically silent in the potential window of interest.

-

Add the analyte and perform the cyclic voltammetry scan.

-

Scan Parameters:

-

Initial Potential: 0 V

-

Vertex Potentials: Scan in both positive and negative directions to identify oxidation and reduction peaks. A typical range could be -2.0 V to +2.0 V.

-

Scan Rate: Start with 100 mV/s. Varying the scan rate (e.g., 50, 100, 200 mV/s) can provide information on the reversibility of the redox processes.[13]

-

-

-

Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record the voltammogram of the Fc/Fc+ couple.

-

Data Analysis:

-

Determine the half-wave potentials (E½) for the oxidation (E_ox) and reduction (E_red) peaks. E½ = (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials, respectively.

-